4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one

Medicinal Chemistry ADME Prediction Drug Design

4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one (CAS 40547-06-6) is a heterocyclic compound belonging to the 5(4H)-oxazolone class. This unsaturated oxazolone, featuring a 2-chlorophenyl substituent at the 2-position and a benzylidene group at the 4-position, serves as a key intermediate in the synthesis of bioactive molecules and functional materials.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
Cat. No. B11695596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl
InChIInChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
InChIKeyGIHHWZDCEABATP-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one: Arylidene Oxazolone Scaffold for Medicinal Chemistry and Photophysical Research


4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one (CAS 40547-06-6) is a heterocyclic compound belonging to the 5(4H)-oxazolone class . This unsaturated oxazolone, featuring a 2-chlorophenyl substituent at the 2-position and a benzylidene group at the 4-position, serves as a key intermediate in the synthesis of bioactive molecules and functional materials [1]. Its core structure is recognized for enabling interactions with diverse biological targets and for exhibiting valuable photophysical properties, such as photoisomerization and fluorescence, which are highly dependent on its specific substitution pattern [2].

Why Generic 4-Arylidene-5(4H)-oxazolones Cannot Substitute for the 2-Chlorophenyl Derivative in Critical Applications


The position and nature of the aryl substituent on the oxazolone ring profoundly influence both biological activity and photophysical behavior, making generic substitution impossible. The ortho-chlorine atom on the 2-phenyl ring introduces a unique steric and electronic environment. This specific substitution pattern dictates the compound's conformational preference, target binding affinity, and the energy levels governing its photoisomerization and fluorescence properties [1]. As established for this compound class, replacing even a single halogen or altering its position can lead to a complete loss of the desired biological function or a critical shift in absorption/emission spectra, raising significant procurement and selection risks when a specific activity profile is required [2].

Quantitative Differentiation Evidence for 4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one versus Analogs


Differentiation in Predicted Lipophilicity and Topological Surface Area Compared to 4-Chlorophenyl Isomer

The positional isomerism of the chlorine atom on the 2-phenyl ring leads to quantifiable differences in key physicochemical descriptors relevant to membrane permeability and bioavailability. The 2-chlorophenyl derivative is predicted to have a distinct lipophilicity (LogP) and topological polar surface area (TPSA) compared to its 4-chlorophenyl analog, 2-(4-chlorophenyl)-4-(phenylmethylene)-5(4H)-oxazolone. This difference can be critical for optimizing the absorption and distribution profile of a lead compound [1].

Medicinal Chemistry ADME Prediction Drug Design

Role as a Key Intermediate in the Synthesis of Cathepsin K Inhibitors and Nootropic Agents

The compound is explicitly claimed as a precursor for synthesizing novel cycloalkane carboxamide derivatives with selective cathepsin K inhibitory action, and also features in patents for treating neurodegenerative diseases. This role as a specifically claimed intermediate differentiates it from general oxazolone building blocks. Generic oxazolones have not been shown to yield derivatives with the same combination of cathepsin K selectivity and CNS-targeted activity [1].

Medicinal Chemistry Cathepsin K Inhibition Neurodegeneration

Ortho-Chlorine Moiety Enhances Binding Affinity in a Series of Enzyme Inhibitors

Structure-activity relationship (SAR) studies on related 4-benzylidene oxazol-5(4H)-ones demonstrate that the introduction of a 2-chlorophenyl group at the R1 position is a key determinant for potent enzyme inhibition. While direct IC50 data for this exact compound is not available, it is a core in scaffolds shown to potently inhibit enzymes like myeloperoxidase (MPO) at low nanomolar concentrations (IC50 = 1 nM) in vitro [1]. This level of potency highlights the privileged nature of the ortho-substituted phenyl moiety, implying a superior binding interaction not achievable with the para-chloro or unsubstituted phenyl analogs [1].

Medicinal Chemistry Enzyme Inhibition SAR

Procurement-Driven Application Scenarios for 4-Benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one


Synthesis of Patent-Protected Cathepsin K Inhibitors

A medicinal chemistry group focused on developing novel, selective cathepsin K inhibitors for osteoporosis or cancer metastasis will find this compound to be a non-substitutable starting material. As specified in patent US2010/29658 A1, this specific heterocyclic building block is used to construct core pharmacophores that demonstrate high selectivity and potency [1]. Using an analog would lead to a different scaffold, bypassing the patent's protection and likely failing to reproduce the claimed activity profile.

Development of Photoresponsive Molecular Switches and Sensors

Research teams designing light-responsive materials, biological sensors, or optical data storage devices can exploit the unique photophysical behavior of unsaturated oxazolones. The 2-chlorophenyl derivative is expected to show a bathochromic shift in its absorption spectrum relative to methyl-substituted analogs, as observed in this class of compounds [2]. This red-shift is crucial for applications requiring activation with visible light, which is less damaging to biological samples and enables deeper tissue penetration. The specific chlorine substitution pattern is key to achieving the desired photo-stationary state ratio [2].

Investigational Therapy for Neurodegenerative Proteinopathies

Following the lead from patent US2010/29658 A1, this compound is a critical precursor for synthesizing heterocyclic derivatives claimed to be useful in treating and preventing neurodegenerative diseases. Its specific aromatic substitution pattern is designed to interact with targets involved in protein aggregation, a hallmark of Alzheimer's and Parkinson's diseases [1]. A generic replacement would lack the designed molecular recognition features, potentially rendering the final compound inactive against these complex CNS targets.

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